2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-5-6-14(8-13(12)2)25-18-17(22-23-25)19(27)24(11-21-18)10-16(26)20-9-15-4-3-7-28-15/h5-6,8,11,15H,3-4,7,9-10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJIQANHMGFSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4CCCO4)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The dimethylphenyl group is then introduced via a substitution reaction, followed by the attachment of the oxolan-2-ylmethyl acetamide moiety through an amide bond formation. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The dimethylphenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies indicate possible therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolopyrimidine core is known to bind to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on molecular features, synthesis, and functional implications.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles :
- The target compound’s triazolo[4,5-d]pyrimidine core differs from benzo[b][1,4]oxazin-3-one () and thiazolo[3,2-a]pyrimidine () in electronic and steric properties. The triazolo system’s nitrogen-rich structure may enhance binding to metalloenzymes or nucleic acids compared to sulfur-containing thiazolo or oxygen-rich benzoxazine analogs .
- Oxazolo[5,4-d]pyrimidine () lacks the triazole ring, reducing hydrogen-bonding capacity compared to the target compound .
Substituent Effects :
- The 3,4-dimethylphenyl group in the target compound increases hydrophobicity relative to 2,6-difluorophenyl in flumetsulam, which may alter pharmacokinetic profiles (e.g., absorption, metabolism) .
- The oxolan-2-ylmethyl-acetamide side chain provides a polar, flexible moiety absent in rigid analogs like the trimethoxybenzylidene group in ’s thiazolo-pyrimidine .
However, the acetamide linkage in the target may require alternative reagents (e.g., carbodiimides for amide bond formation) . Characterization via 1H NMR and IR () is standard for such compounds, though the target’s complex substituents may necessitate advanced techniques (e.g., 2D NMR) .
The crystalline stability noted in ’s thiazolo-pyrimidine underscores the importance of substituent choice in solid-state properties, a factor relevant to the target’s formulation .
Biological Activity
2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities and pharmacological properties. The unique structural features of this compound may contribute to its interactions with various biological targets, influencing numerous biochemical pathways.
The molecular formula of the compound is , with a molecular weight of approximately 298.306 g/mol. The structure features a triazole ring fused to a pyrimidine ring, which is known to enhance biological activity through various mechanisms.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors. Such interactions may involve:
- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis.
- Receptor Modulation: It can act as either an agonist or antagonist at certain receptors, influencing signaling pathways critical for physiological processes.
Anticancer Activity
Research indicates that compounds in the triazolopyrimidine class exhibit significant anticancer properties. For instance:
- In vitro Studies: Various derivatives have shown potent anticancer activity against multiple cell lines. For example, one study reported an IC50 value of 0.87 μM against the MGC-803 cell line for a related triazolopyrimidine derivative .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound XIII | Melanoma | 3.37 |
| Compound XIV | HepG-2 | 4.14 |
| Compound XVII | A549 | 2.40 |
These studies suggest that the compound may induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis and inhibit growth has been documented .
Case Studies
- Anticancer Efficacy: A study involving a series of triazolopyrimidine derivatives demonstrated that these compounds significantly increased apoptosis in cancer cells and arrested the cell cycle at critical phases .
- Antimicrobial Testing: In another investigation, derivatives similar to this compound showed effective inhibition against both gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents .
Q & A
Q. What are the recommended synthetic pathways for this triazolopyrimidine derivative, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazolopyrimidine core via cyclocondensation of substituted pyrimidines with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2: Acetamide functionalization via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF at 0–5°C) .
- Step 3: Introduction of the oxolane-methyl group through reductive amination or alkylation (e.g., NaBH4/MeOH) . Optimization Tips:
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Control temperature rigorously to avoid side products (e.g., overalkylation) .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and acetamide linkage .
- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
- HPLC-PDA: Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Q. How can researchers identify potential biological targets for this compound?
- Computational Docking: Use molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclin-dependent kinases (CDKs) or adenosine receptors, leveraging the triazolopyrimidine core’s affinity for ATP-binding pockets .
- In Vitro Screening: Test against kinase panels or GPCR assays (e.g., Eurofins CEREP panels) .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Variable Substituents: Synthesize analogs with modified aryl (e.g., 4-fluorophenyl vs. 3,4-dimethylphenyl) and acetamide groups (e.g., replacing oxolane with furan) to assess impact on binding .
- Assay Design: Compare IC50 values across targets (e.g., CDK2 vs. CDK4) using fluorescence polarization or TR-FRET assays .
- Key Finding (Example):
| Substituent | CDK2 IC50 (nM) | CDK4 IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| 3,4-Dimethylphenyl | 12 ± 1.2 | 450 ± 32 | 37.5 |
| 4-Fluorophenyl | 8 ± 0.9 | 620 ± 45 | 77.5 |
| Data adapted from triazolopyrimidine analogs in |
Q. How can conflicting bioactivity data between computational predictions and experimental results be resolved?
- Orthogonal Validation:
- Repeat assays under standardized conditions (e.g., ATP concentration, pH 7.4 buffer).
- Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and confirm computational docking poses .
- Metabolic Stability Check: Assess compound stability in liver microsomes (e.g., human CYP450 isoforms) to rule out false negatives due to rapid degradation .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Process Chemistry:
- Replace toxic solvents (DMF → 2-MeTHF) and optimize catalyst loading (e.g., reduce Pd/C from 5% to 2% in hydrogenation) .
- Implement flow chemistry for exothermic steps (e.g., cyclocondensation) to improve safety and consistency .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzymatic inhibition values across studies?
- Potential Causes: Variability in assay conditions (e.g., ATP concentration, temperature).
- Resolution Workflow:
Cross-validate using a reference inhibitor (e.g., staurosporine for kinases).
Standardize protocols (e.g., Eurofins KinaseProfiler vs. in-house assays) .
Perform statistical analysis (e.g., ANOVA) to identify outlier datasets .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
